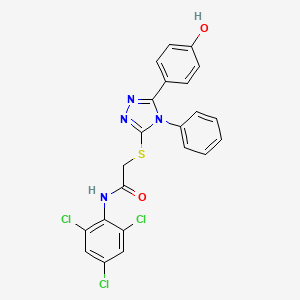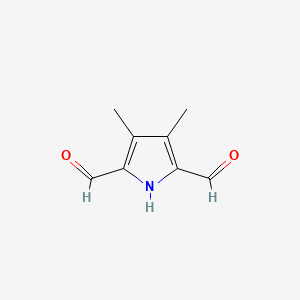
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde typically involves the intermediate formation of the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous hydrogen bromide (HBF4) in dimethyl sulfoxide (DMSO) . This method allows for the efficient production of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反应分析
Types of Reactions
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 3,4-dimethyl-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.
科学研究应用
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and dyes.
作用机制
The mechanism by which 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: A closely related compound with similar chemical properties.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Another derivative of pyrrole with different functional groups.
Uniqueness
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to its specific substitution pattern and the presence of two aldehyde groups. This makes it particularly useful for derivatization reactions and as a building block for more complex molecules.
属性
CAS 编号 |
51952-99-9 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3 |
InChI 键 |
OBJSCIPKJZMQMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



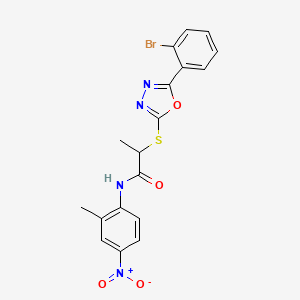

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)

![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
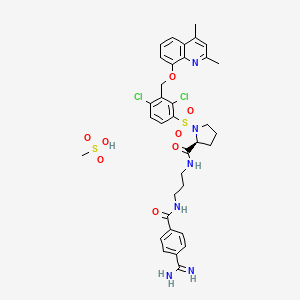
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

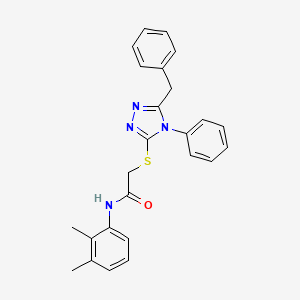

![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
